molecular formula C14H14N2O3 B12459358 4-(Benzylamino)-6-methoxynicotinic Acid

4-(Benzylamino)-6-methoxynicotinic Acid

Cat. No.: B12459358
M. Wt: 258.27 g/mol
InChI Key: DIUOUBRLNIFMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)-6-methoxynicotinic Acid is a chemical compound offered for research and development purposes. This nicotinic acid derivative features a benzylamino substituent at the 4-position and a methoxy group at the 6-position of the pyridine ring, making it a potential intermediate or building block in organic synthesis and medicinal chemistry. Researchers may investigate its utility in developing novel compounds, particularly given the known pharmacological interest in nicotinic acid derivatives. The parent structure, nicotinic acid, is a well-known vitamer of Vitamin B3 and a precursor to coenzymes NAD and NADP, which are involved in numerous biological redox reactions. The structural modifications present in this compound may be explored for modulating its physical, chemical, or biological properties compared to the parent molecule. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant scientific literature and conduct all necessary safety assessments before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-(benzylamino)-6-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c1-19-13-7-12(11(9-16-13)14(17)18)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,16)(H,17,18)

InChI Key

DIUOUBRLNIFMEA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)NCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Benzylamino 6 Methoxynicotinic Acid

Retrosynthetic Analysis and Strategic Disconnection Approaches for 4-(Benzylamino)-6-methoxynicotinic Acid

A logical retrosynthetic analysis of this compound suggests several strategic disconnections. The most apparent disconnection is at the C4-N bond, which points to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. This approach disconnects the target molecule into a benzylamine (B48309) nucleophile and a 4-substituted-6-methoxynicotinic acid derivative, typically a 4-halo- or other suitably activated precursor.

Further disconnection of the 4-substituted-6-methoxynicotinic acid precursor would involve the synthesis of the core pyridone ring. A common strategy for constructing the nicotinic acid skeleton is through the cyclization of acyclic precursors. For instance, a substituted pyridone can be formed from the condensation of an enamine with a 1,3-dicarbonyl compound or its equivalent. Subsequent functional group interconversions, such as chlorination of a pyridone to a chloropyridine and oxidation of a methyl group to a carboxylic acid, would lead to the desired precursor.

An alternative retrosynthetic approach could involve the initial formation of a 4-aminonicotinic acid derivative, followed by N-benzylation. This strategy, however, might be complicated by potential N-alkylation of the pyridine (B92270) ring nitrogen and the need for selective benzylation of the exocyclic amino group.

Detailed Synthetic Routes for the Preparation of this compound

The preparation of this compound can be achieved through a multi-step sequence, primarily relying on the construction of a substituted pyridine ring followed by the introduction of the benzylamino group.

Multi-Step Reaction Sequences and Optimization Strategies

A plausible multi-step synthesis commences with a readily available starting material, which is then elaborated to the key 4-chloro-6-methoxynicotinic acid intermediate. The final step involves a nucleophilic aromatic substitution with benzylamine.

The synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, provides a relevant synthetic sequence that can be adapted. masterorganicchemistry.comlibretexts.orgatlantis-press.comresearchgate.net This involves cyclization, nitration, and chlorination steps. For the synthesis of the nicotinic acid core, a similar cyclization strategy can be envisioned.

Optimization of the nucleophilic aromatic substitution step is crucial for achieving high yields. Factors to consider include the choice of solvent, base, and reaction temperature. The reactivity of halopyridines in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.comlibretexts.org The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

StepReactionReagents and ConditionsPurpose
1CyclizationCondensation of a suitable enamine and a 1,3-dicarbonyl equivalentFormation of the core pyridone ring
2ChlorinationPhosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)Conversion of the pyridone to the 4-chloropyridine (B1293800) derivative
3OxidationPotassium permanganate (B83412) (KMnO₄) or other oxidizing agentsOxidation of a side-chain methyl group to a carboxylic acid
4Nucleophilic Aromatic SubstitutionBenzylamine, base (e.g., K₂CO₃, Et₃N), polar aprotic solvent (e.g., DMF, DMSO), heatIntroduction of the benzylamino group at the C4 position

Precursor Synthesis and Derivatization Approaches

The key precursor for the synthesis of this compound is a 4-substituted-6-methoxynicotinic acid derivative that is activated for nucleophilic aromatic substitution. The synthesis of 4-chloro-6-methoxypyrimidine (B185298) from a 4-hydroxy-6-methoxypyrimidine using a halogenating agent has been reported and provides a relevant precedent for the synthesis of the analogous nicotinic acid precursor. google.com

The synthesis of 4-hydroxy-6-methylnicotinic acid has also been described, which can serve as a starting point for the elaboration to the required 4-chloro-6-methoxynicotinic acid. chemicalbook.com The conversion of the hydroxy group to a chloro group is a standard transformation in heterocyclic chemistry, typically achieved using reagents like phosphorus oxychloride or thionyl chloride. mdpi.com

Reaction Conditions and Catalytic Considerations

The nucleophilic aromatic substitution of a 4-chloronicotinic acid derivative with benzylamine is a critical step. These reactions are generally promoted by heat and the presence of a base. youtube.com While often performed without a catalyst, certain palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be considered for forming the C-N bond, especially if the direct SNAr reaction proves to be low-yielding or requires harsh conditions. However, for an activated substrate like a 4-chloronicotinic acid, a direct SNAr is typically feasible. masterorganicchemistry.comlibretexts.org

Lewis acids have been shown to catalyze the oxidation of benzylamines to benzamides, a potential side reaction to be aware of, although the conditions are specific. rsc.org The deaminative coupling of benzylamines with arylboronic acids under metal-free conditions has also been reported, highlighting the reactivity of the benzylamine moiety. nih.gov

Derivatization and Analog Synthesis from the Core Structure of this compound

The core structure of this compound possesses several functional groups that can be readily modified to generate a library of analogs.

Structural Modification Strategies at Key Functional Groups

The primary sites for structural modification are the carboxylic acid, the secondary amine, and the aromatic rings.

Carboxylic Acid Group: The carboxylic acid can be converted into a variety of other functional groups. Amide coupling reactions with a range of amines can be achieved using standard peptide coupling reagents such as HATU, HOBt, or by conversion to the acid chloride followed by reaction with an amine. Esterification can be performed under acidic conditions with various alcohols. Reduction of the carboxylic acid to the corresponding alcohol would provide another point for diversification.

Secondary Amine: The nitrogen of the benzylamino group can be further functionalized. For instance, N-alkylation or N-acylation can be performed to introduce additional substituents.

Aromatic Rings: The phenyl ring of the benzyl (B1604629) group and the pyridine ring can be subjected to electrophilic aromatic substitution reactions, although the conditions would need to be carefully chosen to avoid side reactions. For example, nitration or halogenation could introduce substituents that can be further elaborated.

The synthesis of bosutinib, a kinase inhibitor, involves the reaction of a substituted aniline (B41778) with a 4-chloroquinoline (B167314) derivative, a reaction analogous to the key step in the synthesis of this compound. mdpi.com This highlights how variations in the amine component can be used to generate diverse structures.

Functional GroupModification ReactionPotential New Functional Groups
Carboxylic AcidAmide CouplingAmides, Hydrazides
Carboxylic AcidEsterificationEsters
Carboxylic AcidReductionPrimary Alcohol
Secondary AmineN-AlkylationTertiary Amines
Secondary AmineN-AcylationAmides
Aromatic RingsElectrophilic SubstitutionHalogenated, Nitrated, or Sulfonated derivatives

Exploration of Novel Congeners and Homologs

The exploration of novel congeners and homologs of this compound can be approached by systematically modifying its core structure. This can involve altering the substituent at the 4-position, changing the group at the 6-position, or modifying the carboxylic acid moiety.

Research into related nicotinic acid derivatives provides a roadmap for such explorations. For instance, various 2-substituted phenyl derivatives of nicotinic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities metu.edu.trresearchgate.net. This suggests that replacing the benzyl group in the target compound with other substituted aryl or alkyl groups could lead to new compounds with potentially interesting biological profiles.

Furthermore, the synthesis of amino acid derivatives of quinolines points towards the possibility of creating more complex congeners by linking amino acids to the nicotinic acid scaffold google.com. The synthesis of acetylated nicotinic acid derivatives also presents a strategy for functionalizing the core molecule chemicalbook.com.

The following table presents a selection of reported nicotinic acid derivatives that can be considered as starting points for the design of novel congeners and homologs.

Compound Name/Class Key Structural Features Reported Synthetic Approach Potential Application/Activity Reference
2-Substituted Phenyl Nicotinic Acid DerivativesPhenyl group at the 2-positionSuzuki coupling or related cross-coupling reactionsAnalgesic and anti-inflammatory agents metu.edu.trresearchgate.net
4-Aminonicotinic AcidAmino group at the 4-positionMulti-step synthesis from isoquinolineSynthetic intermediate for pharmaceuticals researchgate.net
Acetylated Nicotinic Acid DerivativesAcetylated hydrazide and oxadiazole moietiesSequential transformation involving hydrazide and Schiff base formationAntimicrobial, antifungal, and antitubercular agents chemicalbook.com
4-Methylnicotinic Acid RibosideRibose sugar attached to the nitrogen of the pyridine ringStepwise reaction of the tetra-n-butylammonium salt of the acid with a protected ribofuranosyl chlorideNot specified mdpi.com
2-Amino-4,6-diphenylnicotinonitrilesAmino group at 2, phenyl groups at 4 and 6, nitrile at 3Reaction of chalcones with malononitrile (B47326) and ammonium (B1175870) acetateAntimicrobial, antiproliferative

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The industrial production of nicotinic acid itself has faced environmental scrutiny. For example, some processes can generate nitrous oxide, a potent greenhouse gas. Therefore, a key aspect of a "greener" synthesis would be the selection of starting materials and reagents that avoid the formation of such harmful byproducts.

One of the twelve principles of green chemistry is the use of catalytic reagents over stoichiometric ones. In the context of the proposed synthesis, exploring catalytic methods for the chlorination and amination steps would be a significant improvement. For instance, the use of palladium catalysts for C-N cross-coupling reactions is a well-established green methodology that could potentially be adapted for the synthesis of the target compound and its analogs.

The use of safer solvents is another core principle. Traditional organic solvents often have significant health and environmental hazards. The development of synthetic routes that utilize water, supercritical fluids, or biodegradable solvents would be a major step towards a more sustainable process.

Furthermore, energy efficiency should be considered. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. Applying this technology to the proposed synthetic steps could offer significant advantages.

A patent has mentioned the use of nicotinic acid itself as a green and reusable catalyst for Hantzsch reaction, which, although not directly related to the synthesis of the target compound, highlights the potential for the nicotinic acid scaffold to be involved in environmentally benign processes.

Spectroscopic and Chromatographic Characterization Methodologies for 4 Benzylamino 6 Methoxynicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) Applications

A ¹H NMR spectrum of 4-(Benzylamino)-6-methoxynicotinic Acid would provide critical information. The expected spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the benzyl (B1604629) group, and the methoxy (B1213986) group. Key features to analyze would include:

Chemical Shifts (δ): The position of each signal would indicate the electronic environment of the protons. For instance, aromatic protons of the pyridine and benzyl rings would appear in the downfield region (typically 6.5-8.5 ppm), while the methylene (B1212753) (-CH₂-) protons of the benzyl group and the methyl (-OCH₃) protons of the methoxy group would be found further upfield.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of, for example, the two protons of the -CH₂- group versus the three protons of the -OCH₃ group.

Spin-Spin Coupling: The splitting pattern of the signals would reveal the connectivity between adjacent, non-equivalent protons, helping to assign the substitution pattern on both the pyridine and benzene (B151609) rings.

Carbon-13 NMR (¹³C NMR) Applications

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Expected observations would include:

Chemical Shifts (δ): The signals for the carboxylic acid carbon (-COOH) and the carbons of the aromatic rings would be located significantly downfield. The carbon of the methoxy group (-OCH₃) would appear at a characteristic upfield position.

Signal Count: The total number of signals would correspond to the number of chemically non-equivalent carbon atoms, which can be predicted from the molecule's symmetry.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecule's structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the arrangement of protons within the pyridine and benzyl ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would reveal correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between different functional groups, such as linking the benzyl group to the amino nitrogen and confirming the positions of the methoxy and carboxylic acid groups on the pyridine ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide valuable insights into the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-O stretching for the methoxy group and carboxylic acid, and C=C and C=N stretching vibrations from the aromatic rings. asianpubs.orgtu-darmstadt.de

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the molecule. The conjugated system formed by the substituted pyridine ring and the benzyl group would be expected to produce characteristic absorption maxima (λ_max) in the UV region. derpharmachemica.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with high precision. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition and molecular formula (C₁₄H₁₄N₂O₃). The resulting data would be presented as a measured m/z value and compared to the calculated value, with the difference reported in parts per million (ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For this compound, analysis would typically be performed in either positive or negative ion mode. In positive ion mode, the molecule would be expected to readily form a protonated molecule, [M+H]⁺, due to the presence of the basic nitrogen atoms in the pyridine ring and the secondary amine. In negative ion mode, deprotonation of the carboxylic acid group would lead to the formation of the [M-H]⁻ ion. High-resolution mass spectrometry can provide a highly accurate mass measurement of these ions, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the compound. By selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, expected fragmentation pathways in positive ion mode could include the loss of the benzyl group or cleavage of the ether bond.

Table 1: Predicted ESI-MS Ions for this compound

Ionization ModePredicted Ionm/z (monoisotopic)
Positive[M+H]⁺259.1077
Negative[M-H]⁻257.0932

Note: The m/z values are calculated based on the molecular formula C₁₄H₁₄N₂O₃.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and secondary amine), which can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. chemspider.com

To overcome these limitations, derivatization is typically required. chemspider.comnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. For the carboxylic acid group, common derivatization strategies include esterification to form, for example, a methyl or ethyl ester. The secondary amine can be acylated to form an amide. Silylation is another common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other volatile components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows a characteristic fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries.

GC-MS is particularly useful for assessing the purity of a sample by detecting and identifying any volatile impurities that may be present.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. chromatographyonline.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention of the compound is influenced by the pH of the mobile phase, which affects the ionization state of the carboxylic acid and the amino groups.

A typical HPLC method for a related compound, nicotinic acid, uses a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent. chromatographyonline.comnih.gov Detection is commonly achieved using a UV detector, as the aromatic rings in this compound will absorb UV light. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

By running a standard of known concentration, a calibration curve can be generated to quantify the amount of this compound in a sample. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 2: Exemplary HPLC Method Parameters for Analysis of Nicotinic Acid Derivatives

ParameterConditionReference
ColumnC18, 5 µm, 4.6 x 150 mm chromatographyonline.com
Mobile PhaseMethanol:Acetonitrile:Water (20:20:60, v/v) chromatographyonline.com
Flow Rate1.0 mL/min waters.com
DetectionUV at 216 nm chromatographyonline.com
TemperatureAmbient chromatographyonline.com

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is required for further studies, preparative chromatography is the method of choice for its isolation. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The goal of preparative chromatography is to separate the target compound from impurities and reaction byproducts. The fractions containing the pure compound are collected as they elute from the column. The purity of the collected fractions is then verified using analytical HPLC. The solvent is subsequently removed from the purified fractions, typically by evaporation, to yield the isolated solid compound. The selection of the mobile phase and stationary phase is critical to achieve optimal separation and recovery of the target compound.

Advanced Chromatographic Separations (e.g., Nano-LC, Two-Dimensional Chromatography)

For complex samples or when very high-resolution separation is needed, advanced chromatographic techniques like nano-liquid chromatography (nano-LC) and two-dimensional liquid chromatography (2D-LC) can be employed.

Nano-LC , which uses columns with internal diameters in the nanometer range and very low flow rates, offers significantly enhanced sensitivity, making it ideal for the analysis of trace amounts of material. It is often coupled with mass spectrometry (nano-LC-MS) for the analysis of complex biological or environmental samples where the analyte concentration is low. researchgate.net

Two-Dimensional Liquid Chromatography (2D-LC) provides a powerful approach to increase peak capacity and resolve co-eluting compounds. chromatographyonline.comamericanpharmaceuticalreview.com In 2D-LC, a fraction from the first dimension of separation is transferred to a second column with a different stationary phase or mobile phase conditions for further separation. chromatographyonline.comamericanpharmaceuticalreview.com This orthogonality in separation mechanisms allows for the resolution of impurities that may be hidden under the main peak in a one-dimensional separation, providing a more accurate assessment of purity. americanpharmaceuticalreview.com For instance, a reversed-phase separation in the first dimension could be coupled with a hydrophilic interaction liquid chromatography (HILIC) or a different pH mobile phase in the second dimension. chromatographyonline.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by weight of each element present in the molecule. For this compound, with the molecular formula C₁₄H₁₄N₂O₃, elemental analysis would be performed to experimentally determine the percentages of carbon (C), hydrogen (H), and nitrogen (N). The oxygen content is typically determined by difference.

The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula and atomic weights of the constituent elements. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₄N₂O₃)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01114168.15465.10%
HydrogenH1.0081414.1125.46%
NitrogenN14.007228.01410.85%
OxygenO15.999347.99718.59%
Total 258.277 100.00%

Note: The molecular weight and percentages are calculated based on the average atomic weights.

Based on a comprehensive search of available scientific literature, dedicated computational and theoretical chemistry investigations focusing specifically on the compound This compound are not present in the public domain. As a result, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specific outline provided.

General methodologies for the requested analyses are well-established in computational chemistry for various molecules dergipark.org.trnih.govnih.govnih.govnih.gov, including other nicotinic acid derivatives acs.orgnih.govresearchgate.net. However, applying these general principles to create specific data for this compound without a direct study would constitute fabrication. Therefore, in the interest of providing factual and non-hallucinatory information, the requested article cannot be generated.

Computational and Theoretical Chemistry Investigations of 4 Benzylamino 6 Methoxynicotinic Acid

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity and Research Design

In silico tools have become indispensable in modern medicinal chemistry, offering a rapid and cost-effective means of evaluating the druglikeness of novel chemical entities. By calculating molecular properties such as TPSA and LogP, researchers can prioritize compounds for synthesis and further experimental testing, thereby streamlining the research and development process.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a valuable predictor of a drug's absorption, distribution, and blood-brain barrier penetration. A lower TPSA is generally associated with better cell membrane permeability.

Table 1: Comparative TPSA Values of Related Compounds

Compound Name Molecular Formula TPSA (Ų)
6-Methoxynicotinic acid C₇H₇NO₃ 59.4
6-Methoxynicotinamide C₇H₈N₂O₂ 65.2
4-Methoxybenzylamine C₈H₁₁NO 35.3
6-Chloro-4-methoxynicotinic acid C₇H₆ClNO₃ 59.4

The presence of a carboxylic acid group, an amine, and a methoxy (B1213986) group in 4-(Benzylamino)-6-methoxynicotinic acid suggests that its TPSA would be influenced by all these polar functionalities. Based on the values for the related compounds, it is anticipated that this compound would possess a TPSA value that reflects a balance of these contributions.

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a compound's lipophilicity or hydrophobicity. This parameter significantly influences a drug's solubility, absorption, and distribution within the body. An optimal LogP value is often sought, as excessively high values can lead to poor aqueous solubility and high metabolic clearance, while very low values may hinder membrane permeation.

Similar to TPSA, the exact calculated LogP for this compound is not documented in readily accessible sources. Therefore, a comparative look at related molecules is instructive.

Table 2: Comparative LogP Values of Related Compounds

Compound Name Molecular Formula LogP
6-Methoxynicotinic acid C₇H₇NO₃ 0.7
6-Methoxynicotinamide C₇H₈N₂O₂ 1.4
4-Methoxybenzylamine C₈H₁₁NO 0.8

The benzyl (B1604629) group in this compound would be expected to significantly increase its lipophilicity compared to the smaller, more polar compounds listed above. The combination of the hydrophilic nicotinic acid core with the lipophilic benzyl substituent will result in a LogP value that is a composite of these opposing characteristics.

Investigation of Biological Activities and Molecular Mechanisms of 4 Benzylamino 6 Methoxynicotinic Acid

Enzyme Inhibition Studies and Kinetic Analysis

Research into nicotinic acid derivatives has often included their evaluation as potential enzyme inhibitors, a key strategy in the discovery of new therapeutic agents. nih.govbenthamdirect.comingentaconnect.com

Target-Specific Enzyme Inhibition Mechanisms (e.g., α-amylase, α-glucosidase, ChE, farnesyltransferase)

Studies on various derivatives of nicotinic acid have explored their inhibitory effects on a range of enzymes. For instance, some nicotinic acid-based compounds have been designed and synthesized to act as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis, which is the formation of new blood vessels. nih.govresearchgate.net The inhibition of such receptor tyrosine kinases is a critical mechanism for halting tumor growth and proliferation. nih.govresearchgate.net While the search results provide examples of enzyme inhibition by nicotinic acid derivatives, specific inhibitory activity against α-amylase, α-glucosidase, cholinesterases (ChE), or farnesyltransferase by compounds closely related to 4-(Benzylamino)-6-methoxynicotinic Acid has not been detailed in the provided sources.

Determination of Inhibition Constants (IC50, Ki) and Mode of Inhibition

In the characterization of enzyme inhibitors, determining the half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. For example, a novel nicotinic acid derivative, compound 5c from one study, demonstrated potent VEGFR-2 inhibition with an IC50 value of 0.068 μM. nih.gov Another derivative, compound 8, showed anti-proliferative activity against HCT-116 and HepG2 cancer cell lines with IC50 values of 5.4 and 7.1 µM, respectively. researchgate.net Similarly, a nonsteroidal mineralocorticoid receptor (MR) antagonist based on a nicotinic acid scaffold, (R)-14c, was identified as a potent inhibitor with an IC50 of 4.5 nM. nih.gov These values are crucial for comparing the efficacy of different compounds and for understanding their therapeutic potential. Kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) are also fundamental in these studies to understand how the compound interacts with the enzyme and its substrate. However, specific Ki values and detailed modes of inhibition for this compound are not available.

Cellular and Subcellular Mechanistic Investigations (In Vitro Studies)

The exploration of how novel compounds affect cellular processes is a cornerstone of drug discovery and development. Investigations into nicotinic acid derivatives often extend to their effects on cellular pathways, cell survival, and death mechanisms. nih.gov

Modulation of Cellular Pathways and Signaling Cascades

Nicotinic acid derivatives have been shown to modulate critical cellular signaling pathways implicated in cancer. For instance, some derivatives have been found to inhibit the signaling pathway of VEGFR-2. nih.govresearchgate.net By doing so, they can interfere with the downstream signaling cascades that promote cell proliferation, survival, and migration. The study of compound 5c revealed that it not only inhibited VEGFR-2 but also reduced the levels of total and phosphorylated VEGFR-2, indicating a direct impact on this signaling pathway. nih.gov Such studies are essential for elucidating the molecular basis of a compound's biological activity.

Induction of Apoptosis and Cell Cycle Modulation in Research Models

A desired characteristic of many potential anticancer agents is the ability to induce programmed cell death, or apoptosis, in cancer cells. Research on certain nicotinic acid derivatives has demonstrated this capability. For example, one of the most active synthesized compounds in a study was shown to induce apoptosis, which was confirmed by a significant 4.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The ability of a compound to arrest the cell cycle at specific checkpoints is another important anticancer mechanism. However, specific data on apoptosis induction or cell cycle modulation by this compound is not documented in the available literature.

Investigation of Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Production

Mitochondria play a central role in both cell life and death, and mitochondrial dysfunction is a hallmark of many diseases. The generation of reactive oxygen species (ROS) by mitochondria can be a double-edged sword; while essential for normal cell signaling, excessive ROS can lead to oxidative stress and cell damage. nih.govnih.gov Some anticancer strategies involve the targeted induction of mitochondrial dysfunction and ROS production in tumor cells. Conversely, some nicotinic acid derivatives have been evaluated for their antioxidant properties. nih.gov For instance, compound 5c was found to have an antioxidant potential nearly comparable to that of ascorbic acid, as measured by superoxide (B77818) dismutase (SOD) levels. nih.gov This suggests that depending on their specific structure, nicotinic acid derivatives could either promote or mitigate oxidative stress. There is no available information on the effects of this compound on mitochondrial function or ROS production.

Receptor Binding and Functional Assays (e.g., Nicotinic Acetylcholine (B1216132) Receptors, G-protein-coupled receptors)

Detailed research specifically investigating the binding and functional activity of this compound at nicotinic acetylcholine receptors (nAChRs) and G-protein-coupled receptors (GPCRs) is not available in the public domain.

While the methodologies for such investigations are well-established, their application to this particular compound has not been documented in retrievable scientific literature. Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. nih.gov These assays, often utilizing techniques like scintillation proximity assay (SPA) or filtration binding, measure the displacement of a radiolabeled ligand by the test compound, in this case, this compound. nih.gov

Functional assays, on the other hand, assess the downstream consequences of receptor binding. For GPCRs, these assays can measure changes in second messenger levels, such as cyclic AMP (cAMP), or monitor G-protein activation or G-protein-independent pathways. nih.govnih.gov For ligand-gated ion channels like nAChRs, functional assays would typically involve electrophysiological techniques to measure ion flow across the cell membrane upon receptor activation.

Although studies have explored the interaction of other compounds with these receptor systems, including the development of photoaffinity labels for nAChRs and the characterization of novel agonists for the human α6β4 nAChR, no such data exists for this compound. nih.govebi.ac.uknih.gov

Pre-clinical Mechanistic In Vivo Studies (Non-Clinical Models)

There is no publicly available scientific literature detailing pre-clinical in vivo studies of this compound in any model organisms.

Assessment of Biological Impact in Model Organisms (e.g., Zebrafish, Rodents)

No studies have been published on the biological effects of this compound in common model organisms such as zebrafish or rodents. While both zebrafish and rodents are extensively used to evaluate the biological impact of novel chemical entities, this specific compound does not appear to have been subjected to such testing in the available literature.

Zebrafish are a valuable model for studying the effects of chemical compounds on development and physiology. nih.gov Similarly, rodent models, such as rats and mice, are standard in toxicological and pharmacological research to assess the in vivo effects of substances. nih.govfrontiersin.org However, no data from such studies involving this compound could be retrieved.

Mechanistic Insights from Organ-Level and Tissue-Level Responses

In the absence of any in vivo studies, there are no documented organ-level or tissue-level responses to this compound.

Pharmacodynamic Characterization in Pre-clinical Models

The pharmacodynamic properties of this compound have not been characterized in any pre-clinical models according to the available scientific literature. Pharmacodynamic studies are essential to understand the relationship between drug concentration and the observed effect.

Investigation of Specific Pharmacological Mechanisms

Specific pharmacological mechanisms of action for this compound have not been elucidated in the available scientific literature.

Anti-inflammatory Mechanisms (e.g., cytokine modulation, COX inhibition)

There is no direct evidence or research available that investigates the anti-inflammatory mechanisms of this compound, including its potential for cytokine modulation or cyclooxygenase (COX) inhibition.

The modulation of cytokines, which are key signaling molecules in the inflammatory process, is a common mechanism for anti-inflammatory drugs. nih.govresearchgate.netmdpi.comnih.gov Similarly, the inhibition of COX enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins, is another well-established anti-inflammatory pathway. nih.govnih.gov While studies have been conducted on other compounds, including various natural products and synthetic molecules, for their effects on cytokine release and COX activity, this compound has not been the subject of such investigations in the accessible literature. nih.gov

Antimicrobial Mechanisms (e.g., bacterial growth inhibition, biofilm disruption)

The antimicrobial potential of this compound can be inferred from the known activities of nicotinic acid and its derivatives against various microbial pathogens. The core nicotinic acid structure is a key component in various biologically active compounds, and its derivatives have been investigated for their ability to inhibit bacterial growth and disrupt biofilms.

One of the primary proposed antimicrobial mechanisms for nicotinic acid derivatives is the disruption of biofilm formation. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics. Nicotinic acid has been shown to inhibit the biofilm formation of Streptococcus pneumoniae in a manner that is dependent on both time and concentration. researchgate.netnih.gov The underlying mechanism is thought to involve the alteration of protein biomolecules within the biofilm matrix. researchgate.netnih.gov Furthermore, nicotinamide (B372718), a related compound, has been found to enhance the antibiofilm efficacy of DNase I against Cutibacterium acnes. nih.gov

The catabolism of nicotinic acid has also been identified as a crucial factor for biofilm formation in certain bacteria, such as Burkholderia gladioli, suggesting that interference with this metabolic pathway could be a viable antimicrobial strategy. mdpi.com Research into synthetic derivatives of nicotinic acid, such as acylhydrazones, has revealed promising activity, particularly against Gram-positive bacteria. researchgate.net These findings suggest that this compound could potentially exert its antimicrobial effects through similar mechanisms, including the inhibition of bacterial adhesion, disruption of the EPS matrix, or interference with key metabolic pathways necessary for biofilm maintenance.

Table 1: Antimicrobial and Anti-biofilm Activities of Nicotinic Acid and its Derivatives

Compound/Derivative Microorganism Observed Effect Potential Mechanism Reference(s)
Nicotinic Acid Streptococcus pneumoniae Inhibition of biofilm formation Alteration of protein biomolecules in the biofilm researchgate.netnih.gov
Nicotinamide Cutibacterium acnes Enhanced antibiofilm effect of DNase I Enzymatic degradation of extracellular DNA in the biofilm nih.gov
Nicotinic Acid Burkholderia gladioli Catabolism is essential for biofilm formation Regulation of the nicR gene mdpi.com
Acylhydrazone derivatives of nicotinic acid Gram-positive bacteria (e.g., Staphylococcus epidermidis) Inhibition of bacterial growth Not fully elucidated researchgate.net

Antioxidant Mechanisms (e.g., radical scavenging, SOD activity)

The antioxidant properties of compounds are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS). The chemical structure of this compound, containing both a nicotinic acid core and a benzylamino group, suggests a potential for antioxidant activity through various mechanisms, most notably radical scavenging.

Studies on niacin-related compounds have demonstrated that many possess the ability to scavenge hydroxyl radicals. nih.gov Specifically, derivatives such as nicotinic acid hydrazide and isonicotinic acid hydrazide have shown a broad spectrum of radical-scavenging capabilities. nih.gov This activity is often attributed to the ability of the molecule to donate a hydrogen atom or an electron to stabilize free radicals.

Table 2: Radical Scavenging Activity of Niacin-Related Compounds

Compound/Derivative Radical Scavenged Method Key Finding Reference(s)
Various niacin-related compounds Hydroxyl radical Electron Spin Resonance Many compounds showed scavenging activity. nih.gov
Nicotinic acid hydrazide, Isonicotinic acid hydrazide Nitric oxide radical, DPPH radical Electron Spin Resonance Exhibited scavenging activity against multiple radicals. nih.gov
Schiff base of nicotinic acid hydrazide DPPH radical DPPH assay Showed radical scavenging activity, though less than ascorbic acid. mdpi.com

Vasorelaxation Mechanisms (e.g., nitric oxide production, endothelial function)

The potential for this compound to induce vasorelaxation can be extrapolated from the well-documented effects of niacin (nicotinic acid) on the vascular endothelium. A key mechanism underlying vasodilation is the production of nitric oxide (NO), a potent signaling molecule that relaxes vascular smooth muscle.

Research has shown that niacin can significantly increase the production of NO in human aortic endothelial cells. mdpi.comnih.govmdpi.com This effect is mediated through the activation of Sirtuin 1 (Sirt1), an enzyme that plays a crucial role in endothelial health. mdpi.comnih.govmdpi.com The increased NO diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase. mdpi.com This enzyme, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which ultimately leads to smooth muscle relaxation and vasodilation. mdpi.com

Furthermore, studies in animal models have demonstrated that nicotinamide can mitigate increases in blood pressure in the context of impaired endothelial nitric oxide function, highlighting the importance of the nicotinic acid structure in maintaining vascular tone. mdpi.com Based on these findings, it is plausible that this compound could exert vasorelaxant effects by stimulating the endothelial production of nitric oxide, thereby promoting healthy endothelial function and vascular relaxation.

Table 3: Vasorelaxant Effects of Niacin and Related Compounds

Compound Biological System Observed Effect Proposed Mechanism Reference(s)
Niacin (Nicotinic Acid) Human Aortic Endothelial Cells Increased Nitric Oxide (NO) production Activation of Sirtuin 1 (Sirt1) mdpi.comnih.govmdpi.com
Nicotinamide Hypertensive Mice Prevention of blood pressure increase Improved endothelial nitric oxide function mdpi.com
General Vasodilators Vascular Smooth Muscle Relaxation Activation of soluble guanylate cyclase by NO, leading to increased cGMP mdpi.com

Potential Modulation of Metabolic Pathways

The interaction of this compound with metabolic pathways is an area that warrants further investigation, though preliminary insights can be drawn from related compounds. The nicotinic acid backbone is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD), a critical coenzyme in numerous metabolic reactions.

One area of potential metabolic modulation is in the context of microbial metabolism. As mentioned previously, the catabolism of nicotinic acid is integral to biofilm formation in Burkholderia gladioli through the regulation of the nicR gene. mdpi.com This suggests that derivatives of nicotinic acid could potentially modulate bacterial metabolic pathways to exert their antimicrobial effects.

While direct evidence is scarce, the general role of nicotinic acid in cellular metabolism suggests that its derivatives could influence a variety of metabolic processes. Further research is necessary to elucidate the specific metabolic pathways that may be modulated by this compound and the therapeutic implications of such interactions.

Structure Activity Relationship Sar Studies of 4 Benzylamino 6 Methoxynicotinic Acid Derivatives

Correlation of Structural Modifications with Observed Biological Activities

The benzylamino group is a key feature of the 4-(benzylamino)-6-methoxynicotinic acid scaffold, and modifications to the benzyl (B1604629) ring can have a profound impact on biological activity. The nature, position, and size of substituents on the phenyl ring can influence the electronic properties and steric profile of the molecule, which in turn can affect its interaction with biological targets. nih.gov

Research on related structures, such as 3-benzylamino-β-carboline derivatives, has shown that substitutions on the benzyl ring can significantly modulate antitumor activity. nih.gov For instance, the introduction of a phenoxy group at the 3-position of the benzyl ring in some β-carboline derivatives led to a marked increase in potency against certain cancer cell lines. nih.gov While not directly studying this compound, these findings suggest that exploring a variety of substituents on the benzyl ring of this compound could be a fruitful strategy for enhancing its biological effects.

A study on 6-benzylaminopurine (B1666704) (BAP) derivatives also highlighted the importance of substituents on the phenyl ring. nih.gov The study confirmed position-specific steric and hydrophobic effects of different phenyl ring substituents on the variation of biological activity in cytokinin bioassays. nih.gov This underscores the principle that both the electronic nature and the spatial arrangement of substituents are critical for biological recognition and response.

The following table summarizes the impact of representative substituents on the benzylamino moiety from related compound classes, which can provide insights for the derivatization of this compound.

Base Scaffold Substituent on Benzyl Ring Observed Effect on Biological Activity
3-Amino-β-carboline3-PhenoxybenzylIncreased antitumor activity nih.gov
6-BenzylaminopurineVariousPosition-specific steric and hydrophobic effects influencing cytokinin activity nih.gov

The nicotinic acid core is another critical component of the molecule where structural modifications can lead to significant changes in activity. The positions available for substitution on the pyridine (B92270) ring, as well as modifications to the carboxylic acid and methoxy (B1213986) groups, offer multiple avenues for optimization.

In a study of 1-phenylbenzazepine derivatives, it was found that a chloro group at the 6-position of the benzazepine ring enhanced D1 receptor affinity. mdpi.com This highlights that halogen substitution on an aromatic ring can be a beneficial modification. For this compound, this could translate to exploring halogen substitutions on the nicotinic acid ring to potentially enhance target binding.

Furthermore, the methoxy group at the 6-position of the nicotinic acid core is a key feature. Its replacement or modification could alter the electronic distribution within the pyridine ring and affect the molecule's binding mode and metabolic stability. For example, in a series of 1-benzyl-4,5,6-trimethoxyindoles, the trimethoxy substitution pattern on the indole (B1671886) ring was found to be important for their potent antimitotic activity. nih.gov This suggests that the methoxy group in this compound likely plays a significant role in its biological profile.

The carboxylic acid group is often crucial for forming key interactions, such as hydrogen bonds, with biological targets. Esterification or its replacement with other acidic functional groups, like a tetrazole, could be explored to modulate the compound's physicochemical properties and pharmacokinetic profile.

Isosteric and bioisosteric replacements are a common strategy in medicinal chemistry to improve the properties of a lead compound. nih.gov This involves substituting a functional group with another group that has similar steric and electronic properties, with the aim of enhancing activity, improving selectivity, or reducing toxicity.

The nicotinic acid core itself could be replaced by other heterocyclic rings. For example, replacing the pyridine ring with a pyrimidine (B1678525) or a pyrazine (B50134) could alter the electronic properties and the vector of the substituents, potentially leading to different interactions with the biological target.

The methoxy group could be replaced by other small, electron-donating groups such as a methylthio or an ethyl group to fine-tune the electronic nature of the pyridine ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that are important for activity. nih.govnih.gov

The development of a predictive QSAR model for this compound derivatives would involve several steps. First, a dataset of compounds with their measured biological activities would be required. The three-dimensional structures of these molecules would then be generated and a wide range of molecular descriptors would be calculated. mdpi.com These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms such as random forest or support vector machines, a mathematical equation is derived that correlates the molecular descriptors with the biological activity. nih.govresearchgate.net The predictive power of the QSAR model is then assessed through rigorous internal and external validation techniques. nih.gov A robust and predictive QSAR model can be a valuable tool in the drug discovery process, enabling the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates. nih.govbiorxiv.org

A significant outcome of QSAR studies is the identification of the molecular descriptors that have the most significant impact on the biological activity. researchgate.net These descriptors provide insights into the physicochemical properties that are either favorable or detrimental to the desired biological effect.

For instance, a QSAR study on a set of anti-thrombotic compounds revealed that descriptors related to the sum of partial charges on positively charged ring carbon atoms and the presence of specific combinations of aromatic nitrogen and sp2-hybridized carbon atoms were crucial for activity. nih.gov Another QSAR analysis on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors for polarizability, electronegativity, surface area, and the number of halogen atoms were positively correlated with activity. nih.gov

For this compound derivatives, key molecular descriptors could include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms and dipole moment.

Hydrophobic descriptors: These relate to the lipophilicity of the molecule, which is important for membrane permeability and interaction with hydrophobic pockets in the target protein.

Steric descriptors: These describe the size and shape of the molecule and its substituents.

The table below provides examples of molecular descriptor classes and their potential relevance in a QSAR study of this compound derivatives.

Descriptor Class Examples Potential Relevance
ElectronicPartial charges, Dipole moment, HOMO/LUMO energiesInfluencing electrostatic interactions and reactivity.
StericMolecular volume, Surface area, Molar refractivityAffecting the fit of the molecule into a binding site.
HydrophobicLogP, Polar surface area (PSA)Determining solubility, membrane permeability, and hydrophobic interactions.
TopologicalConnectivity indices, Shape indicesDescribing the overall size, shape, and branching of the molecule.

By understanding which descriptors are most influential, medicinal chemists can make more informed decisions about which structural modifications are most likely to lead to improved biological activity.

Conformational Analysis and its Relationship to Biological Activity

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with biological targets and, consequently, its biological activity. For a molecule like this compound, the relative orientation of the benzylamino group and the methoxynicotinic acid core can significantly influence its binding affinity to a receptor or its ability to inhibit an enzyme. A thorough conformational analysis is therefore indispensable for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective analogs.

Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, are powerful tools for exploring the conformational landscape of a molecule. These methods can predict the relative energies of different conformations, identifying the most stable, low-energy states. For instance, studies on other N-benzyl derivatives have utilized such computational approaches to understand their structural preferences.

In the broader context of drug design, the bioactive conformation is often elucidated through techniques like X-ray crystallography of the ligand-protein complex or through pharmacophore modeling based on a series of active and inactive analogs. While no specific data of this nature has been published for this compound, it is a standard and crucial step in the drug discovery process.

The biological activity of derivatives is often rationalized by how different substituents affect the preferred conformation of the molecule. For example, the introduction of a bulky substituent on the benzyl ring could restrict rotation around the C-N bond, thereby locking the molecule into a specific conformation that may be either more or less active.

The following table illustrates a hypothetical scenario of how conformational properties could be related to biological activity for a series of analogs. It is important to note that this table is for illustrative purposes to demonstrate the concept and is not based on actual experimental data for this compound derivatives due to the lack of publicly available information.

CompoundSubstitution on Benzyl RingPredicted Low-Energy Conformation (Torsion Angle)Biological Activity (IC₅₀, nM)
1 None45°150
2 2-Methyl90°500
3 4-Methyl45°120
4 2,6-Dimethyl120°>1000

In this hypothetical example, compounds 1 and 3 share a similar predicted low-energy conformation and exhibit comparable biological activity. In contrast, the introduction of a methyl group at the 2-position (compound 2 ) or at both the 2- and 6-positions (compound 4 ) could induce a significant change in the preferred conformation, leading to a decrease in biological activity. This would suggest that a conformation with a torsion angle around 45° is favorable for activity.

Advanced Analytical Methodologies in Research on 4 Benzylamino 6 Methoxynicotinic Acid

Trace Analysis and Detection in Complex Biological Matrices for Research Purposes

When studying a compound's interaction with a biological system, it is often present at very low concentrations (trace levels) within complex samples like blood plasma, urine, or tissue homogenates. These matrices contain a vast excess of endogenous substances (proteins, salts, lipids, etc.) that can interfere with the analysis. rsc.org Therefore, specialized strategies are required for both sample cleanup and detection.

The primary goal of sample preparation is to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for detection. rsc.org For 4-(Benzylamino)-6-methoxynicotinic Acid and its potential metabolites in biological fluids like plasma or urine, several strategies are employed.

Protein Precipitation (PPT): This is a common first step for plasma or serum samples. filtrous.comwisdomlib.org A water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the sample to denature and precipitate the abundant proteins. filtrous.comphenomenex.com After centrifugation, the clear supernatant containing the analyte is collected for analysis. filtrous.com While simple and fast, it may offer limited removal of other interferences like phospholipids. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). chromatographyonline.com The pH of the aqueous sample can be adjusted to ensure this compound (a carboxylic acid) is in its neutral, more organic-soluble form, allowing it to be extracted into the organic layer, leaving polar interferences behind. chromatographyonline.com

Solid-Phase Extraction (SPE): This is a highly selective and versatile technique that can provide cleaner extracts and analyte concentration. aurorabiomed.comphenomenex.blog For a sample containing this compound, a mixed-mode SPE cartridge with both reversed-phase (for hydrophobic interactions) and ion-exchange (for the carboxylic acid or amino group) functionalities could be used. chromatographyonline.com The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of solvent. aurorabiomed.comyoutube.com

Table 1: Comparison of Sample Preparation Techniques for Analysis of this compound in Plasma
TechniquePrinciplePrimary AdvantagePotential Limitation
Protein Precipitation (PPT)Protein denaturation and removal with organic solvent. phenomenex.comFast and simple. chromatographyonline.comIncomplete removal of non-protein interferences (e.g., phospholipids). chromatographyonline.com
Liquid-Liquid Extraction (LLE)Partitioning between immiscible aqueous and organic phases based on polarity. chromatographyonline.comCost-effective and yields clean extracts. chromatographyonline.comCan be labor-intensive and difficult to automate. chromatographyonline.com
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while matrix passes through; analyte is then selectively eluted. aurorabiomed.comHigh selectivity, concentration of analyte, and cleaner extracts. phenomenex.blogMethod development can be more complex. phenomenex.blog

Once the sample is prepared, highly sensitive instruments are required to detect and quantify the trace amounts of the compound.

Fluorescence Spectroscopy: This technique is based on the ability of certain molecules, known as fluorophores, to absorb light at a specific wavelength and emit it at a longer wavelength. jascoinc.com Molecules with aromatic rings and conjugated systems, like this compound, often exhibit native fluorescence. jascoinc.comacs.org Fluorescence spectroscopy is highly sensitive, with the potential to detect compounds in the parts-per-billion range. researchgate.net For quantitative analysis, a calibration curve is constructed by measuring the fluorescence intensity of standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for quantitative bioanalysis due to its exceptional sensitivity and specificity. csuohio.edursc.orgnih.gov The system first separates the analyte from other components in the extract using high-performance liquid chromatography (HPLC). The separated analyte then enters the mass spectrometer, where it is ionized and selected in the first quadrupole (MS1). This selected ion is then fragmented, and specific fragment ions are monitored in the second quadrupole (MS2). nih.gov This process, known as multiple reaction monitoring (MRM), provides a very high degree of certainty in identification and quantification, even in a complex matrix. acs.org Methods can be developed to achieve lower limits of quantification (LLOQ) in the low ng/mL or even pg/mL range. nih.govnih.gov

Table 2: Illustrative LC-MS/MS Parameters for this compound
ParameterValuePurpose
Parent Ion (Q1)m/z 257.1Selects the intact molecule (protonated form [M+H]⁺).
Product Ion (Q3)m/z 108.1Monitors a specific, stable fragment for quantification.
Ionization ModePositive Electrospray (ESI+)Efficiently ionizes the basic nitrogen atom.
Lower Limit of Quantification (LLOQ)e.g., 0.5 ng/mLDefines the lowest concentration reliably measured. acs.org

Chiral Separations for Enantiomeric Purity Analysis (if applicable)

Although this compound itself is not chiral, many drug molecules are. If a chiral center were present, the molecule would exist as a pair of non-superimposable mirror images called enantiomers. americanpharmaceuticalreview.com Regulatory agencies often require that enantiomers be studied separately, as they can have different pharmacological and toxicological properties. wvu.edu

Chiral separation is achieved using chromatography with a chiral stationary phase (CSP). wvu.edueijppr.com These phases are designed to interact differently with each enantiomer, causing one to be retained on the column longer than the other, thus allowing for their separation and individual quantification. eijppr.com

For a hypothetical chiral analogue of this compound, which contains a carboxylic acid group, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used and have broad applicability for separating a diverse range of chiral compounds, including acids. eijppr.comnih.gov

Macrocyclic Antibiotic CSPs: Phases based on molecules like teicoplanin can be very effective for separating chiral acids. researchgate.net

Pirkle-type CSPs: These phases operate on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonds, and steric hindrance. eijppr.com

The separation of enantiomers is critical for ensuring that a single-enantiomer drug is free from its counterpart, a key aspect of quality control. americanpharmaceuticalreview.com

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenation refers to the coupling of a separation technique with a spectroscopic identification technique, providing a powerful tool for analyzing complex mixtures. alwsci.com

While LC-MS is excellent for providing mass information, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive elucidation of a molecule's chemical structure. nih.goviosrphr.org

LC-NMR: This technique directly couples an HPLC system to an NMR spectrometer. news-medical.net As compounds elute from the LC column, they flow directly into the NMR probe for analysis. iosrphr.org This is exceptionally powerful for identifying unknown impurities or metabolites in a mixture without the need for laborious offline isolation. iosrphr.orgnews-medical.net For research on this compound, LC-NMR could be used to analyze a degradation study sample, providing full structural information on any new products formed. iosrphr.org

GC-NMR: Similar to LC-NMR, this technique couples a gas chromatograph to an NMR. It is suitable for volatile and thermally stable compounds. amazonaws.com While this compound itself is not sufficiently volatile for GC, smaller, volatile metabolites or degradation products could potentially be analyzed after derivatization. The primary challenge in GC-NMR is the low concentration of the sample in the gas phase, which requires sensitive hardware like cryoprobes to achieve an adequate signal-to-noise ratio. amazonaws.comacs.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 parts-per-million), which allows for the determination of a molecule's elemental formula. nih.gov This is a critical tool in identifying unknown metabolites.

LC-HRMS: This is the cornerstone of modern untargeted metabolomics. plos.orgkoreascience.kr In a research setting, a biological sample (e.g., urine from a subject administered this compound) would be analyzed by LC-HRMS. nih.govresearchgate.net The resulting data is a complex map of all detected ions. By comparing the metabolite profile before and after administration, researchers can pinpoint new signals corresponding to potential metabolites. The accurate mass of these new signals can be used to propose elemental formulas. For example, an observed mass increase of 15.9949 Da from the parent drug would strongly suggest an oxidation (addition of an oxygen atom), a common metabolic transformation.

GC-HRMS: This technique is used for the analysis of volatile and semi-volatile compounds in metabolomics. While less common for drug metabolite studies unless the metabolites are small and volatile, it offers excellent chromatographic separation. organomation.com Similar to LC-HRMS, its strength lies in providing accurate mass data to help identify unknown compounds by their elemental composition.

Table 3: Hypothetical Metabolite Identification of this compound using LC-HRMS
Observed Ion (m/z)Mass Shift (Da)Proposed FormulaPlausible Metabolic Reaction
257.1026 (Parent)-C₁₄H₁₄N₂O₃N/A
273.1021+15.9995C₁₄H₁₄N₂O₄Hydroxylation (e.g., on benzyl (B1604629) or nicotinic ring)
243.0870-14.0156C₁₃H₁₂N₂O₃O-Demethylation (of methoxy (B1213986) group)
433.1558+176.0532C₂₀H₂₂N₂O₉Glucuronidation (conjugation with glucuronic acid)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.